2-Piperazinecarboxaldehyde

Description

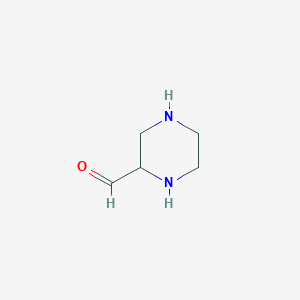

Structure

3D Structure

Properties

IUPAC Name |

piperazine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c8-4-5-3-6-1-2-7-5/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPBJDRVNHKBOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591595 | |

| Record name | Piperazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773866-77-6 | |

| Record name | Piperazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of the Piperazine Scaffold

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and highly valued scaffold in medicinal chemistry. researchgate.netnih.gov Its prevalence stems from a combination of desirable physicochemical properties, including good water solubility, basicity, and the ability to modulate pharmacokinetic and pharmacodynamic profiles of drug candidates. tandfonline.combohrium.comnih.gov The two nitrogen atoms provide sites for substitution, allowing for the facile introduction of various functional groups and the creation of diverse molecular architectures. nih.govbohrium.com This structural flexibility enables the fine-tuning of a compound's properties to enhance its affinity and specificity for biological targets. bohrium.com

The piperazine moiety is a core component in a wide array of approved drugs targeting numerous therapeutic areas, including cancer, infectious diseases, and central nervous system disorders. researchgate.nettandfonline.comnih.gov Its incorporation into drug molecules can improve absorption, distribution, metabolism, and excretion (ADME) properties, ultimately leading to enhanced bioavailability and therapeutic efficacy. bohrium.com The ability of the piperazine ring to link different pharmacophores within a single molecule further underscores its importance as a versatile scaffold in the design of multi-target-directed ligands. tandfonline.com

A Key Intermediate and Building Block

Within the vast landscape of piperazine-containing compounds, 2-piperazinecarboxaldehyde stands out as a particularly valuable synthetic intermediate. Its structure features a reactive aldehyde group at the 2-position of the piperazine (B1678402) ring, which allows for a wide range of chemical transformations. This aldehyde functionality can readily participate in reactions such as condensations to form Schiff bases, reductions to alcohols, and oxidations to carboxylic acids. smolecule.com

The strategic placement of the aldehyde group makes this compound a key building block for the synthesis of more complex heterocyclic systems and peptidomimetics. Its utility is demonstrated in the construction of novel drug candidates with potential applications in various therapeutic areas. For instance, derivatives of this compound have been investigated for their antimicrobial and anticancer activities.

A notable synthetic application of a related isomer, 1-piperazinecarboxaldehyde, involves its reaction with 1-(4-bromobutyl)-indolin-2-one to form an intermediate in the synthesis of selective dopamine (B1211576) D4 receptor ligands, highlighting the role of these aldehydes in constructing complex molecular frameworks for targeted therapies. nih.gov

Current Research Trajectories

Direct Synthesis Approaches to Piperazinecarboxaldehyde

The direct synthesis of piperazinecarboxaldehyde can be achieved through several methods, including the formylation of piperazine and other alternative routes.

Formylation Reactions of Piperazine

Formylation introduces a formyl group onto the piperazine ring. smolecule.com One common method involves the use of a formylating agent to directly add the aldehyde group to the piperazine structure. For instance, 1-piperazinecarboxaldehyde can be synthesized by reacting piperazine with a suitable formylating agent. ebi.ac.uk This direct approach is often a key step in multi-step syntheses to produce more complex piperazine derivatives. smolecule.comingentaconnect.com

Another example is the preparation of 1-(4-(4-formyl-1-piperazinyl)butyl)indolin-2-one, where 1-(4-Bromobutyl)-indolin-2-one is reacted with 1-piperazinecarboxaldehyde. ebi.ac.ukingentaconnect.com In some syntheses, the formyl group is later removed, highlighting its role as a protecting or directing group. ebi.ac.ukingentaconnect.com The choice of formylating agent and reaction conditions, such as solvent and temperature, are critical for maximizing yield and purity.

Alternative Synthetic Routes

Alternative pathways to synthesize piperazinecarboxaldehyde and its derivatives have been explored to optimize efficiency and yield. smolecule.com One innovative approach utilizes organic photoredox catalysis. This method involves the direct oxidation of substrates followed by a 6-endo-trig radical cyclization with in situ generated imines, allowing for the modular construction of piperazine derivatives with good to excellent yields.

Another practical synthetic procedure involves the use of bromide intermediates. In this method, a bromide compound is dissolved in a solvent like dichloromethane (B109758) and treated with an acid, such as trifluoroacetic acid. After neutralization and extraction, the final product is purified using chromatography. Additionally, the reduction of a corresponding ester, such as ethyl 1,4-dibenzylpiperazin-2-carboxylate, using a reducing agent like diisobutylaluminium hydride, can yield the desired aldehyde. prepchem.com

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives allows for the creation of a diverse range of molecules with potentially enhanced properties. These modifications can be made at the nitrogen atoms, the piperazine ring itself, or the aldehyde functional group.

N-Alkylation and Acylation Strategies

N-alkylation and N-acylation are common strategies to introduce various substituents onto the nitrogen atoms of the piperazine ring. smolecule.comcymitquimica.com

N-Alkylation: This involves the reaction of the piperazine nitrogen with an alkylating agent. For example, 1-(4-(1-piperazinyl)butyl)indolin-2-one can be reacted with benzaldehyde (B42025) derivatives to produce N-alkylated products. ingentaconnect.comingentaconnect.com In another instance, 1-(4-bromobutyl)indolin-2-one is reacted with 1-piperazinecarboxaldehyde to form an N-alkylated derivative. ingentaconnect.comingentaconnect.com

N-Acylation: This process introduces an acyl group to the piperazine nitrogen. The amine groups in the piperazine structure can react with acyl halides or acid anhydrides to form amides. smolecule.com For example, 4-(2-Chloroacetyl)piperazine-1-carbaldehyde is synthesized by reacting piperazine with chloroacetyl chloride. The formyl group itself can be considered a result of N-formylation, a specific type of acylation. googleapis.comgoogleapis.com

| Strategy | Reagents | Product Example | Reference |

| N-Alkylation | 1-(4-Bromobutyl)-indolin-2-one, 1-Piperazinecarboxaldehyde | 1-(4-(4-formyl-1-piperazinyl)butyl)indolin-2-one | ingentaconnect.comingentaconnect.com |

| N-Acylation | Piperazine, Chloroacetyl chloride | 4-(2-Chloroacetyl)piperazine-1-carbaldehyde |

Modifications at the Piperazine Ring System

Modifications to the piperazine ring system itself can lead to a wide array of derivatives. cymitquimica.com One approach involves introducing substituents onto the carbon atoms of the ring. For instance, piperazine derivatives can be synthesized with various groups attached to the ring, such as an oxiran-2-ylmethyl group in 4-(Oxiran-2-ylmethyl)piperazine-1-carbaldehyde (B589777). The synthesis of such compounds often involves the reaction of piperazine with epichlorohydrin (B41342), followed by formylation.

Another strategy involves creating more complex structures fused to the piperazine ring or having the piperazine ring as a substituent on a larger scaffold. An example is 4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehyde, which features a quinazoline (B50416) core. cymitquimica.com

| Modification | Synthetic Approach | Example Compound | Reference |

| Substitution on the ring | Reaction with epichlorohydrin and formylation | 4-(Oxiran-2-ylmethyl)piperazine-1-carbaldehyde | |

| Attachment to a larger scaffold | Reaction of 2-bromo-6-iodoquinoline (B13690326) with 1-piperazinecarboxaldehyde | 6-Bromo-2-piperazin-1-yl-quinoline derivative |

Modifications of the Aldehyde Functional Group

The aldehyde functional group in this compound is highly reactive and can be modified through various chemical reactions to produce a range of derivatives. cymitquimica.com

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents.

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com

Condensation Reactions: The aldehyde group can undergo condensation reactions with amines to form imines or Schiff bases. smolecule.com

Nucleophilic Substitution: The aldehyde group can be replaced by other functional groups through nucleophilic substitution reactions.

These transformations of the aldehyde group are crucial for creating diverse derivatives with different chemical and biological properties. cymitquimica.com

| Reaction Type | Reagent(s) | Resulting Functional Group | Reference |

| Oxidation | Oxidizing agents (e.g., KMnO4) | Carboxylic Acid | |

| Reduction | Reducing agents (e.g., NaBH4) | Primary Alcohol | smolecule.com |

| Condensation | Amines | Imine (Schiff Base) | smolecule.com |

Green Chemistry Approaches in Piperazinecarboxaldehyde Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of piperazine derivatives to reduce environmental impact and enhance sustainability. These approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Several innovative methods align with these principles. Microwave-assisted synthesis, for example, has been shown to drastically shorten reaction times and provide excellent yields for piperazine substituted compounds. derpharmachemica.comderpharmachemica.com This technique offers a more energy-efficient alternative to conventional heating methods. derpharmachemica.com

The use of recyclable catalysts is another cornerstone of green synthetic routes. For instance, piperazine immobilized on the surface of graphene oxide (piperazine-GO) has been developed as a heterogeneous bifunctional acid-base catalyst. rsc.org This catalyst is effective in aqueous ethanol, a green solvent, and can be easily recovered and reused multiple times without a significant loss of activity. rsc.org Similarly, catalysts involving metal ions supported on commercial polymeric resins offer a simple and inexpensive route to monosubstituted piperazine derivatives, respecting green and sustainable chemistry principles through easy separation and reuse. mdpi.com

Photoredox catalysis using organic photocatalysts presents a particularly green and sustainable method. mdpi.com This approach avoids the use of potentially toxic and costly transition-metal catalysts and can be adapted for continuous flow conditions, further enhancing its sustainability. mdpi.com

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation for heating. | Reduced reaction times, excellent yields, energy efficient. | derpharmachemica.comderpharmachemica.com |

| Heterogeneous Catalysis (Piperazine-GO) | Piperazine immobilized on graphene oxide. | Operates in green solvents (aqueous ethanol), easily recovered and reused. | rsc.org |

| Polymer-Supported Catalysis | Metal ions supported on a polymeric resin. | Inexpensive, easily separated by filtration, reusable. | mdpi.com |

| Organic Photoredox Catalysis | Use of visible light and an organic photocatalyst. | Avoids toxic transition metals, sustainable, adaptable to continuous flow. | mdpi.com |

Catalytic Methods in Piperazinecarboxaldehyde Synthesis and Derivatization

Catalysis is pivotal in the modern synthesis of this compound and its derivatives, offering pathways with higher efficiency, selectivity, and milder reaction conditions compared to stoichiometric methods. Both homogeneous and heterogeneous catalysts have been successfully employed.

Homogeneous catalysts, which operate in the same phase as the reactants, have been utilized for specific transformations in piperazine synthesis. An early method for producing piperazine hydrochloride involved the use of a [Cp·IrCl2]2 catalytic complex. researchgate.net More advanced systems include rhodium complexes with chelating bis(1,2,3-triazol-5-ylidene) ligands, which have proven versatile for various reductive transformations under mild conditions. lookchem.com

Metal-based ionic liquids have also been explored as homogeneous catalysts, enhancing reaction efficiency and offering a greener alternative to some conventional methods. gyanvihar.org For the crucial N-formylation step, a catalytic system of copper(II) acetate (B1210297) (Cu(OAc)2) combined with 4-dimethylaminopyridine (B28879) (DMAP) has been shown to be highly selective and efficient, capable of formylating amines using CO2 and H2 while leaving other unsaturated groups intact. lookchem.com Furthermore, cobalt complexes have demonstrated high turnover frequencies in homogeneous photocatalytic conditions, highlighting their potential in advanced synthesis. ambeed.com

| Catalyst System | Application | Key Characteristics | Reference |

|---|---|---|---|

| [Cp·IrCl2]2 complex | AEEA dehydrocyclization | Synthesis of piperazine hydrochloride. | researchgate.net |

| Bis(tzNHC)-Rhodium Complexes | Reductive transformations | Versatile, operates under mild conditions. | lookchem.com |

| Cu(OAc)2-DMAP | N-formylation with CO2/H2 | Excellent selectivity for amine formylation. | lookchem.com |

| Cobalt(II) Complexes | Photocatalysis | High turnover frequencies (TOFmax). | ambeed.com |

| Metal-Based Ionic Liquids | General piperazine synthesis | Enhanced efficiency, potential for recyclability. | gyanvihar.org |

Heterogeneous catalysts, which exist in a different phase from the reactants, are highly valued in industrial and green chemistry for their ease of separation and recyclability. mdpi.comum.edu.mt A variety of solid-supported catalysts have been developed for piperazine synthesis.

Sulfated tungstate (B81510) has emerged as a particularly mild, efficient, and recyclable heterogeneous catalyst. researchgate.netresearcher.life It is highly effective for the N-formylation of piperazine derivatives, a key step in producing compounds like this compound. researchgate.net Research has demonstrated its utility in accelerating the N-formylation of 1-(4-methoxyphenyl)piperazine, leading to the efficient production of piperazine-based thiazolidinones. researchgate.netresearcher.life The eco-friendly and reusable nature of sulfated tungstate makes it an attractive option for various organic transformations, including the synthesis of flavones and coumarins under solvent-free conditions. researcher.lifegrowingscience.com

Other notable heterogeneous catalysts include:

Piperazine-Amberlyst® 15: A novel, inexpensive, and easily prepared catalyst where piperazine is supported on a polymeric sulfonic acid resin. It is effective for synthesizing various chromene derivatives and is reusable for several runs. um.edu.mt

Piperazine-Graphene Oxide (GO): This bifunctional catalyst leverages the acidic nature of GO to enhance the catalytic activity of the supported piperazine, providing a highly efficient and reusable system for multicomponent reactions in aqueous ethanol. rsc.org

γ-Alumina (γ-Al2O3): This simple and environmentally benign catalyst has been used for the N-alkylation of amines and can be employed in continuous flow systems, sometimes in supercritical carbon dioxide (scCO2). researchgate.net

| Catalyst | Support/Nature | Application | Advantages | Reference |

|---|---|---|---|---|

| Sulfated Tungstate | Solid Acid | N-formylation, cyclodehydration | Highly efficient, recyclable, eco-friendly, mild conditions. | researchgate.netresearcher.lifegrowingscience.com |

| Piperazine-Amberlyst® 15 | Polymeric Resin | Synthesis of chromene derivatives | Inexpensive, easily prepared, recyclable. | um.edu.mt |

| Piperazine-Graphene Oxide | Graphene Oxide Sheet | Multicomponent reactions | Bifunctional (acid-base), high activity, reusable. | rsc.org |

| Metal Ions | Polymeric Resin | Synthesis of monosubstituted piperazines | Easily separated, reusable, low cost. | mdpi.com |

| γ-Alumina | Metal Oxide | N-alkylation of amines | Environmentally benign, suitable for continuous flow. | researchgate.net |

Structure-Activity Relationship (SAR) Studies of Piperazinecarboxaldehyde Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences the biological activity of this compound derivatives. These studies involve synthesizing and testing a series of analogues to identify key structural motifs responsible for their pharmacological effects.

The versatile piperazine ring, with its two nitrogen atoms, provides ample opportunities for structural modification. nih.gov Variations in substituents on the piperazine ring can significantly alter the pharmacological profile of the resulting compounds. For instance, the introduction of different functional groups can modulate properties such as lipophilicity, which in turn affects bioavailability and cell permeability.

Research has shown that the aldehyde group of this compound is a crucial feature, enabling covalent interactions with biological targets like proteins and enzymes. This reactivity can lead to the inhibition or activation of specific biochemical pathways. The following table summarizes SAR findings for various classes of piperazinecarboxaldehyde derivatives:

| Derivative Class | Structural Modification | Impact on Activity | Reference |

| Antimicrobial Agents | Introduction of alkyl substituents on the piperazine ring. | Increasing the chain length generally enhances antimicrobial activity. | |

| Anticancer Agents | Addition of aromatic groups to the piperazine structure. | Can improve anticancer efficacy through increased target affinity. | |

| Dopamine (B1211576) D4 Receptor Ligands | Synthesis of indolin-2-one derivatives with a piperazinylbutyl side chain. | The presence of a 4-hydroxybenzyl group on the piperazine nitrogen resulted in high affinity and selectivity for the D4 receptor. nih.gov | nih.gov |

| Antimalarial Ozonides | Modification of the cyclohexane (B81311) substituents of arterolane (B1665781) analogues. | The structure and stereochemistry of these substituents had little effect on in vitro potency against Plasmodium falciparum. However, weak base functional groups were essential for high antimalarial efficacy in vivo. wisc.eduresearchgate.net | wisc.eduresearchgate.net |

These examples underscore the importance of systematic structural modifications in tuning the biological activity of this compound derivatives. The insights gained from SAR studies are invaluable for the rational design of new therapeutic agents with improved properties.

Stereochemical Considerations in Derivatives

Stereochemistry plays a critical role in the biological activity of this compound derivatives. The three-dimensional arrangement of atoms in a molecule can significantly influence its interaction with chiral biological targets such as enzymes and receptors. Therefore, controlling the stereochemistry of these derivatives is a key aspect of rational drug design.

For instance, in the development of antimalarial ozonide analogues of arterolane, stereochemistry was found to have a notable effect on the degradation rate of the compounds. researchgate.net Specifically, trans isomers degraded approximately four times faster than the corresponding cis isomers. researchgate.net While stereochemistry had little impact on the in vitro potency against Plasmodium falciparum, the pharmacokinetic properties were affected, with the trans isomer of one analogue showing higher plasma clearance and lower oral bioavailability compared to the cis isomer. wisc.eduresearchgate.netresearchgate.net

The synthesis of optically active intermediates is often a crucial step in preparing stereochemically pure piperazinecarboxaldehyde derivatives. Chiral high-performance liquid chromatography (HPLC) is a common technique used to separate and analyze enantiomers, ensuring the desired stereochemical purity. The following table highlights the significance of stereochemistry in different contexts:

| Compound Class | Stereochemical Feature | Impact | Reference |

| Antimalarial Ozonides | cis vs. trans isomers | trans isomers degrade faster than cis isomers. | researchgate.net |

| Antimalarial Ozonides | Enantiomers | Little effect on in vitro potency of antimalarial ozonides. | wisc.edu |

| General Derivatives | Enantiomeric Purity | Crucial for ruling out stereochemical effects on biological activity. |

These findings emphasize that a thorough understanding and control of stereochemistry are essential for developing safe and effective drugs based on the this compound scaffold.

Scaffold Hopping and Isosteric Replacements

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core structure of a molecule with a chemically different but functionally similar scaffold. nsf.gov This approach aims to identify novel compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile, while retaining the key interactions with the biological target. nih.govnih.govebi.ac.uk Isosteric replacements, a related concept, involve substituting an atom or a group of atoms with another that has similar physical or chemical properties. cambridgemedchemconsulting.com

In the context of this compound, scaffold hopping can lead to the discovery of new classes of compounds with diverse biological activities. For example, by replacing the central piperazine ring with other heterocyclic systems, researchers can explore new chemical space and potentially overcome limitations of the original scaffold.

Isosteric replacements can be used to fine-tune the properties of this compound derivatives. For instance, replacing a hydrogen atom with deuterium (B1214612) can modulate the rate of metabolism, a strategy based on the kinetic isotope effect. cambridgemedchemconsulting.com Other common isosteric replacements include substituting a hydroxyl group with a fluorine atom or a methoxy (B1213986) group, or replacing a carbon atom with silicon. cambridgemedchemconsulting.com The following table provides examples of bioisosteric replacements relevant to drug design:

| Original Group | Bioisosteric Replacement(s) | Potential Impact | Reference |

| Hydrogen (H) | Deuterium (D), Fluorine (F) | Modulate metabolism, alter electronic properties. | cambridgemedchemconsulting.com |

| Methyl (CH₃) | Amino (NH₂), Hydroxyl (OH), Fluorine (F), Chlorine (Cl) | Modify steric bulk, polarity, and hydrogen bonding capacity. | cambridgemedchemconsulting.com |

| Phenyl | Pyridyl, Thienyl, 4-Fluorophenyl | Alter aromatic interactions, metabolic stability, and solubility. | cambridgemedchemconsulting.com |

| Methoxy (-OCH₃) | Alkyl groups, 5- or 6-membered rings | Affect metabolic stability and avoid reactive metabolite formation. | cambridgemedchemconsulting.com |

These strategies of scaffold hopping and isosteric replacement are integral to the iterative process of drug discovery and development, enabling the optimization of lead compounds derived from this compound.

Design of Hybrid Molecules Incorporating the Piperazinecarboxaldehyde Moiety

The design of hybrid molecules involves combining two or more pharmacophores into a single chemical entity. This approach aims to create multifunctional agents that can interact with multiple biological targets or elicit a synergistic therapeutic effect. The this compound scaffold is a valuable building block for constructing such hybrid molecules due to its versatile chemical reactivity and established pharmacological importance. scispace.comnih.gov

One notable example is the development of molecular hybrids of 2-pyridylpiperazine and 5-phenyl-1,3,4-oxadiazoles as potential agents for treating Alzheimer's disease. nih.gov In this work, the piperazine moiety was linked to an oxadiazole ring system, resulting in compounds with significant and balanced inhibitory potential against key enzymes implicated in the disease, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and beta-secretase-1 (BACE-1). nih.gov

Another strategy involves creating hybrid molecules by reacting 1-piperazinecarboxaldehyde with other chemical entities. For instance, a new benzoylthiourea (B1224501) derivative was synthesized by reacting benzoylisothiocyanate with 1-piperazinecarboxaldehyde. scispace.comresearchgate.net The resulting hybrid molecule combines the structural features of both piperazine and thiourea (B124793), which are known to exhibit a wide range of biological activities. researchgate.net The following table summarizes examples of hybrid molecules incorporating the piperazinecarboxaldehyde moiety:

| Hybrid Molecule Class | Constituent Pharmacophores | Therapeutic Target/Application | Reference |

| Anti-Alzheimer's Agents | 2-Pyridylpiperazine and 5-Phenyl-1,3,4-oxadiazole | Acetylcholinesterase, Butyrylcholinesterase, Beta-secretase-1 | nih.gov |

| Benzoylthiourea Derivatives | Piperazine and Benzoylthiourea | Potential anticancer and antimicrobial agents | scispace.comresearchgate.net |

| Indolin-2-one Derivatives | Indolin-2-one and Piperazine | Dopamine D4 receptor ligands | nih.gov |

The design of hybrid molecules represents a promising avenue for the development of novel therapeutics based on the this compound scaffold, offering the potential for enhanced efficacy and the ability to address complex diseases with multifactorial etiologies.

Advanced Spectroscopic and Analytical Characterization of 2 Piperazinecarboxaldehyde Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-piperazinecarboxaldehyde derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular framework.

In the ¹H NMR spectrum of a derivative, N-(4-formylpiperazine-1-carbonothioyl)benzamide, the proton signals for the piperazine (B1678402) ring appear in the typical aliphatic region. researchgate.net The chemical shifts for the phenyl ring protons are observed in the aromatic region, generally between δ 7.49 and 7.96 ppm. researchgate.net For intermediates like 1-(4-(4-formyl-1-piperazinyl)butyl)indolin-2-one, the structures are confirmed by their characteristic ¹H NMR spectra. nih.govingentaconnect.comingentaconnect.com

The ¹³C NMR spectrum provides complementary information. For N-(4-formylpiperazine-1-carbonothioyl)benzamide, the aldehyde carbon of the formyl group gives a distinct signal at δ 161.68 ppm. researchgate.net The carbons of the piperazine ring resonate in the range of δ 49.87-51.32 ppm, while the aromatic carbons appear between δ 128.8-133.0 ppm. researchgate.net The carbonyl and thiono carbons are found at δ 164.54 and 180.84 ppm, respectively. researchgate.net Publicly available spectral data for 1-formyl-4-methylpiperazine (B1335224) and piperazine itself also serve as valuable references. nih.govchemicalbook.com

Table 1: Representative NMR Data for a this compound Derivative

| Nucleus | Functional Group | Chemical Shift (δ, ppm) |

| ¹³C | Aldehyde (C=O) | 161.68 |

| ¹³C | Piperazine Ring | 49.87-51.32 |

| ¹³C | Aromatic Carbons | 128.8-133.0 |

| ¹H | Aromatic Protons | 7.49-7.96 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and its derivatives.

The IR spectrum of 1-formylpiperazine (B147443) has been recorded, providing a reference for the characteristic vibrational modes. chemsrc.com In derivatives such as N-(4-formylpiperazine-1-carbonothioyl)benzamide, the IR spectra confirm the presence of key functional groups. researchgate.net The vibrational spectra of related piperazine compounds, like 1-(m-(trifluoromethyl)phenyl)piperazine and 1-(4-chlorophenyl)piperazine, have been studied in detail using both experimental and computational (DFT) methods, offering insights into the vibrational assignments of the piperazine ring system. nih.govdergipark.org.tr These studies help in assigning the N-H, C-H, and C-N stretching and bending vibrations. For instance, in piperazine, C-H stretching bands are observed around 2800-3100 cm⁻¹, and N-H stretching appears in the 3200-3500 cm⁻¹ region. Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. Studies on piperazine have shown that its conformation can be probed using Raman spectroscopy, with different conformers exhibiting distinct spectral features. researchgate.net

Mass Spectrometry (MS), including Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation patterns of this compound compounds. Electrospray Ionization (ESI-MS) is particularly useful for analyzing these often polar and non-volatile molecules.

High-resolution ESI-MS can confirm the molecular weight of derivatives with high accuracy. For example, the protonated molecule [M+H]⁺ for 4-(oxiran-2-ylmethyl)piperazine-1-carbaldehyde (B589777) is expected at m/z 197.1026. The fragmentation behavior of piperazine derivatives under collision-induced dissociation (CID) provides structural information. A characteristic neutral loss of N-methylpiperazine (100 Da) has been observed in the MS/MS spectrum of some piperazine derivatives. preprints.org In the analysis of biphenyl-substituted piperazine derivatives, it was noted that some compounds form complex ions with triethylamine. xml-journal.net The structures of intermediates and target compounds in synthetic pathways are routinely confirmed by ESI-MS. nih.govingentaconnect.comingentaconnect.com

Elemental Analysis

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This technique is crucial for confirming the empirical formula of newly synthesized this compound derivatives. For instance, the purity and composition of N-Formyl Trimetazidine (B612337), a piperazinecarboxaldehyde derivative, were verified through elemental analysis, with the results conforming to the expected percentages of C, H, and N. lgcstandards.com Similarly, the structures of various synthesized indolin-2-one derivatives containing a piperazinecarboxaldehyde moiety were supported by elemental analysis data. nih.govingentaconnect.comingentaconnect.com The characterization of new benzoylthiourea (B1224501) and 1,2,4-triazole (B32235) derivatives incorporating 1-piperazinecarboxaldehyde also relies on elemental analysis to confirm their composition. scispace.com

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive, three-dimensional structural information of crystalline compounds. This technique has been employed to elucidate the precise molecular geometry, conformation, and intermolecular interactions of this compound derivatives.

A notable example is the single-crystal X-ray diffraction study of N-(4-formylpiperazine-1-carbonothioyl)benzamide. researchgate.neteurjchem.com This analysis revealed that the compound crystallizes in the triclinic crystal system and that the heterocyclic piperazine ring adopts a chair conformation. researchgate.net The study also detailed bond lengths, bond angles, and the presence of intramolecular hydrogen bonds that stabilize the molecular structure. researchgate.net Similarly, the crystal structure of a 1,2,4-triazole derivative prepared from 1-piperazinecarboxaldehyde was determined by single-crystal X-ray diffraction, confirming its molecular structure and providing detailed crystallographic parameters. scispace.com

Table 2: Crystallographic Data for N-(4-formylpiperazine-1-carbonothioyl)benzamide researchgate.neteurjchem.com

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.3016(9) |

| b (Å) | 7.7380(9) |

| c (Å) | 12.9815(16) |

| α (°) | 103.581(4) |

| β (°) | 102.153(4) |

| γ (°) | 102.409(4) |

| V (ų) | 669.46(14) |

| Z | 2 |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC-MS)

Chromatographic methods are essential for the separation, purification, and purity assessment of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used for these purposes.

HPLC methods have been developed for the analysis of piperazine derivatives. For instance, a reverse-phase (RP) HPLC method using a mobile phase of acetonitrile, water, and phosphoric acid can be used to analyze 4-((2,3-Dihydro-5-benzofuranyl)methyl)piperazine-1-carbaldehyde. sielc.com For mass spectrometry compatibility, formic acid can be substituted for phosphoric acid. sielc.com HPLC is also used to determine the purity of final products and intermediates in synthetic processes. lgcstandards.com

GC-MS is another powerful technique, often requiring derivatization for polar compounds like piperazines to improve their volatility and chromatographic behavior. mdpi.comscribd.com GC-MS methods have been developed for the qualitative and quantitative analysis of various piperazine derivatives. ies.gov.pl These methods are crucial for separating and identifying components in complex mixtures. nih.govscispace.com

Chemical Reactivity and Mechanistic Studies of 2 Piperazinecarboxaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group in 2-piperazinecarboxaldehyde is susceptible to a variety of reactions typical of aliphatic aldehydes, including oxidation, reduction, and nucleophilic addition-elimination reactions. smolecule.com

Key reactions at the aldehyde group include:

Oxidation: The aldehyde can be readily oxidized to the corresponding 2-piperazinecarboxylic acid. This transformation is typically achieved using common oxidizing agents.

Reduction: The aldehyde functionality can be reduced to a primary alcohol, yielding 2-(hydroxymethyl)piperazine. Standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride are effective for this purpose. smolecule.com

Condensation Reactions: The aldehyde undergoes condensation reactions with primary amines to form Schiff bases (imines). This reactivity is fundamental in the construction of more complex molecular scaffolds. smolecule.com

Deformylation: In certain synthetic procedures, the formyl group can be removed entirely. For instance, in a multi-step synthesis, the aldehyde moiety of an N-substituted piperazinecarboxaldehyde was removed using sulfuric acid (H₂SO₄) to yield the corresponding piperazine (B1678402) derivative. ebi.ac.ukingentaconnect.com

Table 1: Summary of Reactions at the Aldehyde Functionality

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Oxidation | Oxidizing agents (e.g., KMnO₄, CrO₃) | Carboxylic Acid |

| Reduction | Reducing agents (e.g., NaBH₄, LiAlH₄) | Primary Alcohol |

| Condensation | Primary Amines | Schiff Base (Imine) |

| Deformylation | H₂SO₄ | Piperazine |

Reactions at the Piperazine Nitrogen Atoms

The secondary amine centers in the piperazine ring are nucleophilic and can undergo reactions typical of secondary amines, such as acylation and alkylation. smolecule.comsmolecule.com The reactivity can be modulated by the presence of the aldehyde group and by the specific nitrogen atom (N1 vs. N4, if the other is substituted).

Acylation: The nitrogen atoms can react with acylating agents like acyl halides or acid anhydrides to form N-acylpiperazines (amides). smolecule.com

Alkylation: Nucleophilic substitution reactions with alkyl halides lead to N-alkylated piperazine derivatives. wikipedia.org For example, 1-piperazinecarboxaldehyde has been shown to react with 1-(4-bromobutyl)-indolin-2-one in a nucleophilic substitution reaction to form 1-(4-(4-formyl-1-piperazinyl)butyl)indolin-2-one, demonstrating the nucleophilicity of the piperazine nitrogen. ebi.ac.ukingentaconnect.com

Coordination Chemistry: As basic amines, the nitrogen atoms can act as ligands, forming coordination complexes with metal centers. wikipedia.org

Table 2: Summary of Reactions at the Piperazine Nitrogen Atoms

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Acylation | Acyl Halides, Acid Anhydrides | N-Acylpiperazine (Amide) |

| Alkylation | Alkyl Halides | N-Alkylpiperazine |

| Coordination | Metal Ions | Metal-Amine Complex |

Aromatic Nucleophilic Substitution Reactions Utilizing Piperazinecarboxaldehyde as a Nucleophile

The nucleophilic nature of the piperazine nitrogen atoms allows the molecule to participate in aromatic nucleophilic substitution (SNAr) reactions, particularly with electron-deficient aromatic rings. ebi.ac.ukresearchgate.net In these reactions, the piperazine derivative displaces a leaving group on the aromatic ring. libretexts.org

A detailed kinetic study of the reaction between O,O-diethyl 2,4-dinitrophenyl phosphate (B84403) triester and several secondary alicyclic amines, including 1-piperazinecarboxaldehyde (an isomer of this compound), provided clear evidence for this reactivity. ebi.ac.ukresearchgate.netrsc.org The study, conducted in the ionic liquid [Bmim]BF₄, identified two competing reaction pathways:

Nucleophilic attack at the phosphorus center (SN2(P)).

Nucleophilic attack at the C-1 position of the aromatic ring (SNAr).

The SNAr pathway involves the addition of the piperazine nitrogen to the electron-deficient aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group (in this case, the diethyl phosphate group) to restore aromaticity. libretexts.orgrsc.org The presence of strong electron-withdrawing groups (like the two nitro groups) on the aromatic ring is crucial for activating the substrate towards nucleophilic attack. libretexts.org

Kinetic and Mechanistic Investigations of Reactions Involving Piperazinecarboxaldehyde (e.g., Aminolysis)

The kinetics and mechanisms of reactions involving piperazinecarboxaldehyde provide insight into its reactivity and the influence of reaction conditions.

The aminolysis of O,O-diethyl 2,4-dinitrophenyl phosphate triester with 1-piperazinecarboxaldehyde has been a subject of detailed mechanistic investigation. ebi.ac.ukresearchgate.netrsc.org

Solvent Effects: The reaction mechanism was found to be highly dependent on the solvent. In aqueous ethanol, the reaction proceeds via a concerted SN2(P) mechanism. However, in ionic liquids ([Bmim]BF₄ and [Bmim]DCA), the kinetic data supported a change to a stepwise mechanism. ebi.ac.ukrsc.org

Stepwise Mechanism: In ionic liquids, the reaction proceeds through the formation of a zwitterionic pentacoordinate intermediate. ebi.ac.ukrsc.org The plots of the observed rate constant (kobsd) versus the concentration of 1-formylpiperazine (B147443) were non-linear, fitting a second-order polynomial equation, which is indicative of a multi-step process where the deprotonation of the intermediate by a second amine molecule is a key step. rsc.org

Additionally, mechanistic studies of solvent degradation in CO₂ capture technologies have identified 1-piperazinecarboxaldehyde as a significant oxidative degradation product of piperazine. nih.govacs.org The formation of this aldehyde is a key step in the degradation pathway of piperazine-based solvents under oxidative stress. nih.govacs.orgresearchgate.net

Table 3: Summary of Mechanistic Findings for the Aminolysis of O,O-diethyl 2,4-dinitrophenyl phosphate with 1-Piperazinecarboxaldehyde

| Solvent | Proposed Mechanism | Key Feature | Reference |

|---|---|---|---|

| Aqueous Ethanol | Concerted SN2(P) | Single transition state | ebi.ac.uk |

| Ionic Liquid ([Bmim]BF₄) | Stepwise SN2(P) and SNAr | Formation of a zwitterionic intermediate | ebi.ac.ukresearchgate.netrsc.org |

| Ionic Liquid ([Bmim]DCA) | Stepwise SN2(P) | Formation of a zwitterionic intermediate | ebi.ac.ukresearchgate.netrsc.org |

Biological and Pharmacological Investigations of 2 Piperazinecarboxaldehyde Derivatives

In Vitro Biological Activity Studies

Derivatives of 2-piperazinecarboxaldehyde have been the subject of numerous studies to evaluate their antimicrobial properties against a range of pathogenic bacteria and fungi. Research indicates that these compounds hold promise as potential new antimicrobial agents, with some showing significant activity against multi-drug resistant strains.

Several studies have demonstrated the antibacterial potential of piperazine (B1678402) derivatives. For instance, a series of amino acid conjugated diphenylmethylpiperazine derivatives showed good antibacterial activities, with some expressing activity against S. longisporum and P. aeruginosa that was nearly as potent as the conventional antibiotic amikacin. researchgate.net Similarly, novel piperazine derivatives of phenothiazine (B1677639) exhibited good antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. thieme-connect.com One particular phenothiazine derivative showed equipotent activity to streptomycin (B1217042) against these bacteria. thieme-connect.com

Piperazine hybridized coumarin (B35378) indolylcyanoenones have also been explored as a new structural framework for antibacterial agents. mdpi.com Notably, the 4-chlorobenzyl derivative 11f displayed significant inhibition of Pseudomonas aeruginosa ATCC 27853 with a minimum inhibitory concentration (MIC) of 1 μg/mL, which is four times more effective than norfloxacin. mdpi.com Further investigations into its mechanism suggest that it disrupts the bacterial cell membrane, leading to increased permeability, depolarization, and ultimately cell death. mdpi.com Additionally, N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) have shown significant antibacterial activity, particularly against Gram-negative strains like E. coli. mdpi.com

Table 1: Antibacterial Activity of Selected Piperazine Derivatives

| Compound/Derivative | Bacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| Amino acid conjugated diphenylmethylpiperazines | S. longisporum, P. aeruginosa | Nearly as strong as amikacin | researchgate.net |

| Phenothiazine derivative V | S. aureus, B. subtilis | Equipotent to streptomycin | thieme-connect.com |

| 4-chlorobenzyl derivative 11f | P. aeruginosa ATCC 27853 | 1 μg/mL | mdpi.com |

| 6-bromo PHCI 5e | S. aureus 26003 | 4 μg/mL | mdpi.com |

| 6-bromo PHCI 5e | S. aureus 25923 | 2 μg/mL | mdpi.com |

| 6-methyl derivative 5f | P. aeruginosa | 2 μg/mL | mdpi.com |

| N,N′-disubstituted piperazines | E. coli | Significant activity | mdpi.com |

The antifungal potential of piperazine derivatives has also been a key area of investigation. Novel alkylated piperazines and alkylated piperazine-azole hybrids have demonstrated broad-spectrum activity against various fungal strains, including non-albicans Candida and Aspergillus species. nih.gov These compounds are believed to function by disrupting the ergosterol (B1671047) biosynthetic pathway through the inhibition of the 14α-demethylase enzyme in fungal cells. nih.gov

Triazole compounds containing a piperazine moiety, designed as analogues to fluconazole (B54011), have also shown promise. nih.gov Several of these compounds exhibited potent in vitro antifungal activity against a panel of human pathogenic fungi, with some having significantly lower MIC values than fluconazole against C. albicans. nih.gov For example, compounds 1d and 1i were four times more potent than fluconazole against C. albicans 14053. nih.gov Furthermore, piperazine-linked bergenin (B1666849) heterocyclic hybrids have shown significant cytotoxic activity against various cancer cell lines, which can be indicative of antifungal potential. nih.gov

Table 2: Antifungal Activity of Selected Piperazine Derivatives

| Compound/Derivative | Fungal Strain | Activity/MIC | Reference |

|---|---|---|---|

| Alkylated piperazine-azole hybrids | Non-albicans Candida, Aspergillus spp. | Excellent MIC values | nih.gov |

| Triazole compound 1d | C. albicans 14053 | 0.25 μg/mL | nih.gov |

| Triazole compound 1i | C. albicans 14053 | 0.25 μg/mL | nih.gov |

| Triazole compound 1j , 1k , 1l , 1r | M. gyp. | 0.25 μg/mL | nih.gov |

| Phenothiazine derivatives | Aspergillus species | Good activity | thieme-connect.com |

Several studies have focused on the antioxidant properties of this compound derivatives, often evaluated using the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. A series of 1-aryl/aralkyl piperazine derivatives with a xanthine (B1682287) moiety at the N4 position were synthesized and screened for their antioxidant activity. nih.gov Among the synthesized compounds, some showed notable DPPH radical scavenging activity, with compound 3c demonstrating the highest activity (IC50 189.42 μmol/L). nih.gov The presence of a hydroxyl group in the structure of this compound is believed to contribute to its antioxidant capacity. nih.gov

Another study on 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives found that compound 7a (4-(3-methoxy)-benzoyl-1-(1,4-benzodioxane-2-carbonyl)piperazine) exhibited moderate antioxidant activity in the DPPH assay. eurjchem.com Furthermore, novel 1,4-disubstituted piperazine-2,5-dione derivatives have been designed and evaluated for their antioxidative activity against H2O2-induced oxidative injury. nih.gov Compound 9r from this series was found to be particularly effective, protecting SH-SY5Y cells from oxidative damage by decreasing ROS production and stabilizing mitochondrial membrane potential. nih.gov

Table 3: Antioxidant Activity of Selected Piperazine Derivatives (DPPH Scavenging)

| Compound/Derivative | IC50 Value (μmol/L) | Reference |

|---|---|---|

| Compound 3a | 371.97 | nih.gov |

| Compound 3c | 189.42 | nih.gov |

| Compound 3f | 420.57 | nih.gov |

| Compound 7a | Moderate Activity | eurjchem.com |

| Compound 2 | 81.63% scavenging | jrespharm.com |

| Compound 11 | 85.63% scavenging | jrespharm.com |

The piperazine scaffold is present in many FDA-approved drugs for treating various viral infections, underscoring its pharmacological importance. arabjchem.org Research has explored the antiviral potential of this compound derivatives against a range of viruses.

Piperazine-derived small molecules have been investigated as potential inhibitors of the Flaviviridae NS3 protease, a key enzyme for viruses like Zika (ZIKV) and Dengue (DENV). nih.gov In one study, compounds 42 and 44 showed promising broad-spectrum activity against both ZIKV and DENV with IC50 values in the low micromolar range. nih.gov Another study reported that piperazine-containing benzimidazole (B57391) derivative 63 was a potent inhibitor of hepatitis B virus (HBV) with an EC50 of 0.6 µM. arabjchem.org

Furthermore, piperazine-containing indole (B1671886) derivatives have demonstrated potent anti-HIV activity. arabjchem.org For instance, analogues 39-43 displayed promising in vitro antiviral activities with EC50 values ranging from 5.8 x 10⁻⁶ µM to 5.2 x 10⁻⁴ µM. arabjchem.org More recently, trisubstituted piperazine derivatives have been designed as noncovalent inhibitors of the SARS-CoV-2 main protease (Mpro), with compound GC-78-HCl showing excellent antiviral activity (EC50 = 0.40 μM), comparable to Nirmatrelvir. acs.org

Table 4: Antiviral Activity of Selected Piperazine Derivatives

| Compound/Derivative | Virus | Target | Activity (IC50/EC50) | Reference |

|---|---|---|---|---|

| Compound 42 | ZIKV, DENV | NS3 Protease | 6.6 µM (ZIKV), 6.7 µM (DENV) | nih.gov |

| Compound 44 | ZIKV, DENV | NS3 Protease | 1.9 µM (ZIKV), 1.4 µM (DENV) | nih.gov |

| Compound 63 | HBV | - | 0.6 µM | arabjchem.org |

| Indole derivative 42 | HIV-1 | - | 5.8 x 10⁻⁶ µM | arabjchem.org |

| GC-78-HCl | SARS-CoV-2 | Mpro | 0.40 µM | acs.org |

The cytotoxic potential of piperazine derivatives against various cancer cell lines has been extensively studied. A series of novel vindoline-piperazine conjugates were synthesized and evaluated for their antiproliferative activity against 60 human tumor cell lines. mdpi.com Compounds 23 and 25 were particularly potent, with GI50 values in the low micromolar range against most cell lines. mdpi.com Compound 23 was most effective against the MDA-MB-468 breast cancer cell line (GI50 = 1.00 μM). mdpi.com

Benzothiazole-piperazine derivatives have also shown significant cytotoxic activities against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines. nih.gov Compound 1d was highly cytotoxic against all tested cell lines and was found to induce apoptosis by arresting the cell cycle at the subG1 phase. nih.gov Similarly, arylpiperazine derivatives have been synthesized and evaluated for their cytotoxic activity against human prostate cancer cell lines (PC-3, LNCaP, and DU145). mdpi.com Compounds 9 and 15 exhibited strong cytotoxic activities against LNCaP cells (IC50 < 5 μM). mdpi.com

Table 5: Anticancer/Cytotoxic Activity of Selected Piperazine Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (GI50/IC50) | Reference |

|---|---|---|---|

| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | 1.00 μM | mdpi.com |

| Vindoline-piperazine conjugate 25 | HOP-92 (Lung) | 1.35 μM | mdpi.com |

| Benzothiazole-piperazine derivative 1d | HUH-7, MCF-7, HCT-116 | Highly cytotoxic | nih.gov |

| Arylpiperazine derivative 9 | LNCaP (Prostate) | < 5 μM | mdpi.com |

| Arylpiperazine derivative 15 | LNCaP (Prostate) | < 5 μM | mdpi.com |

| Alepterolic acid derivative 3n | MDA-MB-231 (Breast) | 5.55±0.56 μM | nih.gov |

| Triazolophthalazine derivative 23 | HePG-2 (Hepatocellular) | 15.05 µM | ekb.eg |

| 1-(2-fluorobenzyl)piperazine triazole 7i | MCF7 (Breast) | 12.09 µg/mL | asianpubs.org |

Piperazine derivatives have been investigated as inhibitors of various enzymes, with a particular focus on human carbonic anhydrase (hCA) isoforms. A novel series of imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates showed selective inhibitory activity against hCA II, with inhibition constants ranging from 57.7 to 98.2 µM. mdpi.com These compounds were inactive against hCA I, IX, and XII. mdpi.com

Another study focused on 2-(2-hydroxyethyl)piperazine derivatives as potent hCA inhibitors. nih.gov Some of these compounds exhibited inhibitory potency in the nanomolar range and showed a preference for inhibiting the tumor-associated hCA IX isoform. nih.gove-igr.com Furthermore, some piperazine derivatives have been identified as activators of hCA I, II, and VII. nih.gov For hCA II, the activation constants for a series of piperazines were in the range of 16.2–116 µM. nih.gov

Table 6: Enzyme Inhibition by Selected Piperazine Derivatives

| Compound/Derivative | Enzyme | Activity (Ki/KA) | Reference |

|---|---|---|---|

| Imidazo[2,1-b]thiazole-sulfonyl piperazines | hCA II | 57.7–98.2 µM (Ki) | mdpi.com |

| 2-(2-Hydroxyethyl)piperazines | hCA IX | Nanomolar range (Ki) | nih.gove-igr.com |

| 1-(2-piperidinyl)-piperazine | hCA II | 16.2 µM (KA) | nih.gov |

| 2-benzyl-piperazine | hCA VII | 17.1 µM (KA) | nih.gov |

| 1-(3-benzylpiperazin-1-yl)propan-1-one | hCA I | 32.6 µM (KA) | nih.gov |

The interaction of piperazine derivatives with various receptors has been a significant area of research, particularly concerning dopamine (B1211576) and adrenergic receptors.

A series of heteroarylmethylphenylpiperazines have been identified as selective dopamine D4 receptor ligands, with some compounds showing the ability to modulate functional activity based on the substitution pattern on the terminal arylpiperazine ring. acs.org Studies have also shown that certain N-heteroaromatic 5/6-ring Mannich bases, which are phenylpiperazine-methyl-substituted, exhibit high dopamine D4 receptor activity, superior to the atypical antipsychotic clozapine. nih.gov For instance, the pyrrolo[2,3-d]pyrimidine derivative 12d had a Ki of 1.9 nM. nih.gov Indolin-2-one derivatives bearing piperazinylbutyl side chains have also been synthesized and evaluated, with compound 4c showing remarkable affinity and selectivity for the D4 receptor with a Ki value of 0.5 nM. ingentaconnect.com

N-Phenylpiperazine derivatives are known to interact with α1-adrenoceptors. rsc.org Molecular docking studies have identified key binding sites for these derivatives on the α1A-adrenoceptor, with the binding being driven by hydrogen bonds and electrostatic forces. rsc.org A series of piperazine derivatives of xanthone (B1684191) revealed nanomolar affinity for the α1-adrenoceptor, which correlated with their cardiovascular activity. nih.gov Additionally, a new class of arylpiperazine derivatives bearing a flavone (B191248) nucleus showed nanomolar affinity for α1-adrenoceptors with less affinity for α2-adrenoceptors and the 5-HT(1A) serotoninergic receptor. nih.gov

Table 7: Receptor Binding Affinity of Selected Piperazine Derivatives

| Compound/Derivative | Receptor | Affinity (Ki) | Reference |

|---|---|---|---|

| Pyrrolo[2,3-d]pyrimidine 12d | Dopamine D4 | 1.9 nM | nih.gov |

| Pyrrolo[2,3-d]pyrimidine 34d | Dopamine D4 | 2.4 nM | nih.gov |

| Pyrrolo[3,2-d]pyrimidine 49f | Dopamine D4 | 2.8 nM | nih.gov |

| Indolin-2-one derivative 4c | Dopamine D4 | 0.5 nM | ingentaconnect.com |

| Xanthone derivative 12 | α1-Adrenoceptor | Nanomolar range | nih.gov |

| Arylpiperazine with flavone nucleus | α1-Adrenoceptor | Nanomolar range | nih.gov |

In Vivo Pharmacological Efficacy and Potency Studies

Derivatives of this compound have been the subject of numerous in vivo studies to determine their therapeutic potential across a range of conditions. These investigations have revealed significant pharmacological activities, from combating infectious diseases to modulating cardiovascular and central nervous system functions.

The search for novel antimalarial agents has led to the investigation of piperazine-containing compounds. Synthetic ozonides, such as arterolane (B1665781) (OZ277), which incorporate a piperazine moiety, have shown promising results. researchgate.netresearchgate.net While weak base functional groups are not essential for in vitro potency against Plasmodium falciparum, they are crucial for high antimalarial efficacy in P. berghei-infected mouse models. researchgate.netwisc.edu This suggests that the piperazine group may contribute to the superior ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds. wisc.edu

In studies involving P. berghei-infected mice, ozonide derivatives were administered orally to assess their ability to reduce parasitemia. wisc.edu The efficacy of these compounds is often compared to established antimalarial drugs. For instance, the ozonide arterolane, which contains a piperazine-like structure, has advanced to clinical trials. researchgate.net

Another class of compounds, derivatives of 4-nerolidylcatechol, has also been evaluated for in vivo antimalarial activity. nih.govnih.gov At a dose of 50 mg/kg per day, the derivative 1,2-O,O-diacetyl-4-nerolidylcatechol suppressed Plasmodium berghei NK65 in infected mice by 44%. nih.gov This represented a significant improvement over the natural parent compound. nih.gov The in vivo efficacy of these derivatives highlights their potential for further development as antimalarial drugs. nih.gov

Table 1: In Vivo Antimalarial Activity of Selected Piperazine-Related Derivatives

| Compound Class | Derivative | Model | Key Finding | Reference(s) |

| Ozonide | Arterolane (OZ277) Analogs | P. berghei-infected mice | Weak base functional groups (like piperazine) are essential for high in vivo efficacy. | researchgate.netwisc.edu |

| Catechol | 1,2-O,O-diacetyl-4-nerolidylcatechol | P. berghei NK65-infected BALB/c mice | Suppressed parasitemia by 44% at an oral dose of 50 mg/kg/day. | nih.gov |

Certain piperazine derivatives have demonstrated notable cardiovascular effects, specifically antiarrhythmic and hypotensive activities. A study on 1,4-disubstituted piperazine derivatives with α1-adrenolytic properties found that most compounds displayed strong antiarrhythmic activity in both adrenaline-induced and coronary artery ligation-reperfusion models in rats. nih.gov The primary mechanism for this effect is believed to be their α1-adrenolytic properties. nih.gov One particular derivative, MH-79, was highlighted for its strong antiarrhythmic effect without altering the electrocardiogram (ECG), suggesting a favorable cardiac safety profile. nih.gov

In another investigation, the compound 1-[2-hydroxy-3(4-phenyl-1-piperazinyl)propyl]-pyrrolidin-2-one (MG-1(R,S)) and its enantiomers were tested for cardiovascular effects. nih.gov The racemic mixture and its S-enantiomer significantly reduced both systolic and diastolic blood pressure and showed antiarrhythmic activity. nih.gov The S-enantiomer was found to be the more potent of the two, while the R-enantiomer showed no significant activity, indicating stereoselectivity in its action. nih.gov The researchers suggested these effects are linked to the compounds' adrenolytic properties. nih.gov

Table 2: Cardiovascular Activity of this compound Derivatives

| Derivative | Activity | Proposed Mechanism | Model | Reference(s) |

| 1,4-disubstituted piperazines | Antiarrhythmic | α1-adrenolytic properties | Adrenaline-induced arrhythmia (in vivo), Coronary artery ligation-reperfusion (rat) | nih.gov |

| MH-79 | Antiarrhythmic | α1-adrenoceptor blocking | Rat arrhythmia models | nih.gov |

| MG-1(R,S) (racemic) | Antiarrhythmic, Hypotensive | Adrenolytic properties | In vivo (unspecified) | nih.gov |

| S-enantiomer of MG-1 | Antiarrhythmic, Hypotensive | Adrenolytic properties | In vivo (unspecified) | nih.gov |

The piperazine scaffold is a key feature in many compounds developed for central nervous system disorders, including anxiety and depression. researchgate.net Derivatives have shown promise in preclinical behavioral models. For example, the phenylpiperazine derivative LQFM005, when administered orally to mice, increased the time spent in the center of the open field and in the open arms of the elevated plus maze (EPM), indicating an anxiolytic-like effect. nih.gov It also decreased immobility time in the forced swimming test (FST), which suggests an antidepressant-like effect. nih.gov

Similarly, other arylpiperazine derivatives have been investigated for these properties. uj.edu.pl A compound with a chloride substituent at the 3-position of the phenylpiperazine ring (GR-28/10) showed specific anxiolytic, but not antidepressant, activity in mice. uj.edu.pl Studies on multimodal salicylamide (B354443) derivatives containing a piperazine moiety also revealed both antidepressant-like and anxiolytic-like effects in various mouse models, such as the tail suspension test and the four-plate test. uj.edu.pl The anxiolytic potential of piperazine derivatives like buspirone (B1668070) and ipsapirone (B1662301) is well-established, with their action linked to serotonin (B10506) receptors. nih.gov

Table 3: Anxiolytic and Antidepressant-like Effects of Piperazine Derivatives in Mice

| Derivative | Test Model | Observed Effect | Implied Activity | Reference(s) |

| LQFM005 | Elevated Plus Maze (EPM) | Increased time in open arms | Anxiolytic-like | nih.gov |

| LQFM005 | Forced Swimming Test (FST) | Decreased immobility time | Antidepressant-like | nih.gov |

| GR-28/10 | Four-plate test | Increased punished crossings | Anxiolytic-like | uj.edu.pl |

| GR-28/10 | Porsolt's test (FST) | Increased immobility time | No antidepressant-like effect | uj.edu.pl |

| JJGW07 (Salicylamide derivative) | Tail Suspension Test | Decreased immobility | Antidepressant-like | uj.edu.pl |

| JJGW07 (Salicylamide derivative) | Four-plate test, Marble-burying test | Reduced anxiety-related behaviors | Anxiolytic-like | uj.edu.pl |

The pharmacological activities of many piperazine derivatives, particularly their effects on the central nervous system, are due to their interaction with various neurotransmitter systems. evitachem.comsmolecule.com A predominant target for these compounds is the serotonin (5-HT) receptor system.

Several studies have confirmed that arylpiperazine derivatives act as ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors. uj.edu.plnih.gov The anxiolytic and antidepressant-like effects of the derivative LQFM005 were abolished by the pre-administration of a 5-HT1A antagonist (WAY-100635), strongly suggesting that its mechanism of action involves the activation of 5-HT1A receptors. nih.gov Binding experiments confirmed that both LQFM005 and its metabolite have a moderate affinity for the 5-HT1A receptor. nih.gov Other derivatives, such as buspirone and ipsapirone, are known agonists at 5-HT1A receptors. nih.gov

Beyond serotonin receptors, some piperazine derivatives also show affinity for dopamine receptors. uj.edu.pl For instance, the salicylamide derivative JJGW07 demonstrated affinity for dopamine D2 receptors in addition to 5-HT1A, 5-HT2A, and 5-HT7 receptors, exhibiting antagonistic properties at all four sites. uj.edu.pl This multi-receptor profile contributes to its multimodal activity. Furthermore, evidence suggests a synergistic interaction between D1 and D3 dopamine receptors in the substantia nigra reticulata, where D3 receptor activation can potentiate the effects of D1 receptor stimulation. researchgate.net

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling of Derivatives

The therapeutic success of a drug candidate depends heavily on its pharmacokinetic (PK) and pharmacodynamic (PD) properties. Studies on piperazine derivatives have aimed to characterize these profiles.

In an investigation of xanthone derivatives linked to a piperazine moiety, a non-compartmental pharmacokinetic analysis was performed following intraperitoneal administration in mice. nih.gov The results showed rapid absorption of the compounds from the intraperitoneal cavity. nih.gov Crucially, these molecules demonstrated good penetration of the blood-brain barrier, with brain-to-plasma concentration ratios ranging from 2.8 to 31.6, a vital characteristic for CNS-active drugs. nih.gov

For antimalarial ozonide derivatives, pharmacokinetic properties are a key determinant of in vivo efficacy. researchgate.net The ozonide arterolane (OZ277) was noted to have superior pharmacokinetic properties compared to artemisinin (B1665778) derivatives, although its half-life remained relatively short at approximately 2 hours. researchgate.net The pharmacokinetic profile of another ozonide, the trans-isomer of arterolane, indicated that its plasma clearance was about twice as high as arterolane itself, and it had lower oral bioavailability. researchgate.net These findings underscore how structural modifications, even subtle stereochemical changes, can significantly impact the PK profile of piperazine-containing compounds. researchgate.net

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Studies

In silico and in vitro ADMET studies are critical in the early stages of drug discovery to predict the viability of a compound. Several new series of piperazine derivatives have undergone such evaluations.

In a study of newly synthesized quinoline (B57606) derivatives incorporating a piperazine ring, in silico ADMET analysis was conducted to assess their drug-likeness and toxicity profiles. researchgate.net The results indicated that the synthesized compounds possessed reliable ADME properties and were predicted to be non-toxic. researchgate.net

Similarly, a series of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives were evaluated through in silico ADME/Tox predictions. nih.gov These computational studies suggested that the compounds were potential candidates for further development. nih.gov In vitro cytotoxicity assessments against a non-cancerous fibroblast cell line (3T3) showed high viability (82–95%), indicating the compounds were relatively safe at the tested concentration. nih.gov Furthermore, imaging studies revealed that the derivatives had good cell membrane permeability, a key factor for drug distribution. nih.gov

Applications in Medicinal Chemistry and Drug Discovery

Development of Therapeutic Agents

The unique structure of 2-piperazinecarboxaldehyde, combining a piperazine (B1678402) ring with a carboxaldehyde group, allows it to be a versatile precursor for a range of therapeutic agents. smolecule.com The aldehyde functional group is particularly useful for creating diverse molecular architectures through reactions like condensation and nucleophilic additions.

Derivatives of this compound have shown promise as a new class of anti-infective agents. Research indicates that compounds synthesized from this molecule exhibit significant activity against various bacteria and fungi, including multi-drug resistant strains. The aldehyde group can be a key feature for covalent bonding with target proteins, which can enhance its inhibitory effects on enzymes crucial for microbial survival.

Antimicrobial Activity: Studies have demonstrated that derivatives of piperazine compounds can inhibit the growth of bacteria like Staphylococcus aureus and Escherichia coli. nih.gov Certain derivatives have shown minimum inhibitory concentrations (MICs) that are comparable or even lower than some conventional antibiotics, highlighting their potential in addressing antibiotic resistance. For instance, some chalcones containing a piperazine moiety have shown potent activity against Candida albicans. nih.gov

Antiviral Activity: The piperazine scaffold is present in several antiviral drugs. researchgate.net The modification of the this compound structure is a strategy being explored for the development of new antiviral compounds. nih.govnih.gov For example, a trisubstituted piperazin-2-one (B30754) derivative was identified through high-throughput screening and found to inhibit adenovirus replication. nih.gov

Antimalarial Activity: The piperazine nucleus is a known pharmacophore in several antimalarial drugs. The development of new piperazine-containing compounds is an active area of research to combat drug-resistant malaria.

The piperazine ring is a well-established component of many drugs that target the central nervous system. smolecule.com this compound serves as a key intermediate in the synthesis of CNS-active agents.

Dopamine (B1211576) Receptor Ligands: Derivatives of piperazine are known to interact with dopamine receptors. In one study, 1-piperazinecarboxaldehyde was used to synthesize indolin-2-one derivatives. ingentaconnect.comingentaconnect.com These compounds showed selectivity for D2-like dopamine receptors, with one derivative, 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one, exhibiting high affinity and selectivity for the D4 receptor with a Ki value of 0.5 nM. ingentaconnect.comingentaconnect.com This suggests its potential as a lead compound for developing novel dopamine D4 receptor ligands for treating neuropsychiatric disorders. ingentaconnect.com

Antidepressants and Anxiolytics: The piperazine moiety is a common feature in a class of psychogenic drugs. researchgate.net The structural flexibility of the this compound allows for the synthesis of a variety of compounds with potential antidepressant and anxiolytic properties.

Piperazine derivatives have been investigated for their effects on the cardiovascular system. d-nb.info For example, Trimetazidine (B612337), a piperazine derivative, is an anti-anginal drug that works by improving myocardial metabolism. chemicalbook.comrjptonline.org While not directly synthesized from this compound in all cases, the synthesis of related cardiovascular drugs often involves piperazine intermediates. The chemical reactivity of this compound makes it a plausible starting point for creating novel cardiovascular agents.

The piperazine scaffold is found in compounds with anti-inflammatory and antihistaminic properties. nih.gov Novel piperazine derivatives have been synthesized and evaluated for their ability to reduce inflammation and allergic responses. nih.gov

In one study, novel piperazine derivatives demonstrated significant anti-inflammatory activity by inhibiting the production of nitrite (B80452) and tumor necrosis factor-alpha (TNF-α). nih.gov Specifically, compounds PD-1 and PD-2 inhibited nitrite production by up to 39.42% and 33.7% and TNF-α generation by up to 56.97% and 44.73% at a concentration of 10 μM. nih.gov Additionally, compound PD-1 showed notable antihistamine activity. nih.gov Other research has pointed to piperazine derivatives as potential treatments for asthma and allergic conditions. google.com

The piperazine ring is a privileged scaffold in the design of anticancer drugs. researchgate.net this compound can be utilized to create derivatives with cytotoxic effects on various cancer cell lines.

Research has shown that derivatives of 2,5-diketopiperazines, which can be synthesized from amino acid precursors, exhibit moderate to good anticancer activities. mdpi.com For example, compound 11, a 2,5-diketopiperazine derivative, displayed potent inhibitory activities against A549 (lung cancer) and HeLa (cervical cancer) cells with IC50 values of 1.2 μM and 0.7 μM, respectively. mdpi.com This compound was also found to induce apoptosis and block the cell cycle in the G2/M phase. mdpi.com

Furthermore, novel vindoline-piperazine conjugates have been synthesized and tested for their antiproliferative activity against a panel of 60 human tumor cell lines. nih.govnih.gov Two compounds, a ([4-(trifluoromethyl)benzyl]piperazine-containing derivative (23) and a (1-bis(4-fluorophenyl)methyl piperazine-containing compound (25), showed outstanding cytotoxic activity with GI50 values below 2 μM on nearly all cell lines. nih.gov

Table 1: Examples of Biologically Active Compounds Derived from or Related to Piperazinecarboxaldehydes

| Compound Class | Specific Example | Biological Activity | Research Finding |

|---|---|---|---|

| Dopamine Receptor Ligands | 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one | D4 receptor antagonist | Exhibited a high affinity and selectivity for the D4 receptor (Ki = 0.5 nM). ingentaconnect.comingentaconnect.com |

| Anticancer Agents | 2,5-Diketopiperazine derivative (compound 11) | Anticancer | Showed potent inhibition of A549 and HeLa cancer cells (IC50 = 1.2 μM and 0.7 μM, respectively). mdpi.com |

| Anticancer Agents | Vindoline-piperazine conjugate (compound 23) | Anticancer | Most effective on the breast cancer MDA-MB-468 cell line (GI50 = 1.00 μM). nih.govnih.gov |

| Anticancer Agents | Vindoline-piperazine conjugate (compound 25) | Anticancer | Most effective on the non-small cell lung cancer cell line HOP-92 (GI50 = 1.35 μM). nih.govnih.gov |

| Anti-inflammatory Agents | Piperazine derivative (PD-1) | Anti-inflammatory, Antihistamine | Inhibited TNF-α generation by 56.97% at 10 μM and reduced histamine (B1213489) levels by 18.22%. nih.gov |

| Anti-inflammatory Agents | Piperazine derivative (PD-2) | Anti-inflammatory | Inhibited TNF-α generation by 44.73% at 10 μM. nih.gov |

Piperazinecarboxaldehyde as a Pharmaceutical Intermediate

This compound is a valuable intermediate in pharmaceutical synthesis due to its versatile reactivity. guidechem.com The aldehyde group allows it to participate in a variety of chemical reactions, such as oxidation to form carboxylic acids, reduction to primary alcohols, and nucleophilic substitution reactions. This reactivity is crucial for building more complex molecules. chemsrc.com

It serves as a key building block for synthesizing heterocyclic compounds, which often possess unique biological activities essential in drug discovery. For instance, it can be used in the synthesis of peptidomimetics and other bioactive molecules through reactions like Schiff base formation. The ability to create optically active intermediates through coupling with protected amino acids followed by reduction steps makes it particularly useful for developing drugs that require specific stereochemistry.

Drug Repurposing and Analog Design Based on the Piperazine Scaffold

The piperazine scaffold's adaptability makes it a valuable tool for both drug repurposing and the rational design of new chemical entities through analog creation. researchgate.net Drug repurposing, or repositioning, is a strategy that identifies new therapeutic uses for existing or failed drugs, accelerating the drug development process. A notable example involves the exploration of antimalarial scaffolds as potential antischistosomal agents, based on the cytological similarities in how Plasmodium parasites and Schistosoma blood flukes degrade hemoglobin. This approach suggests that piperazine-containing compounds developed for one disease may be effectively repurposed for another with a related pathological mechanism.

Analog design, a core strategy in medicinal chemistry, involves systematically modifying a known active compound to enhance its therapeutic properties. The piperazine moiety is frequently incorporated as a linker or terminal group to improve characteristics like aqueous solubility, membrane permeability, and target binding affinity. researchgate.netacs.org Its basic nitrogen atoms can form crucial hydrogen bonds with biological targets, such as proteins and enzymes, enhancing the molecule's activity. researchgate.net

Table 1: Examples of Piperazine Scaffold in Drug Repurposing and Analog Design

| Strategy | Original Scaffold/Drug | Modification/New Application | Therapeutic Goal | Reference |

| Drug Repurposing | Pyrido[1,2-a]benzimidazoles (PBIs) | Tested against Schistosoma mansoni | Antischistosomal | |

| Analog Design | Olaparib | Replacement of piperazine ring with a spirodiamine analogue | Anticancer (Improved activity and reduced cytotoxicity) | enamine.net |

| Analog Design | Ferulic acid derivatives | Introduction of a piperazine linker | Alzheimer's Disease (AChE/BChE inhibition) | acs.org |

| Analog Design | Etoposide (B1684455) | Creation of bis-epipodophyllotoxin analogs with piperazine linkers | Anticancer (Enhanced topoisomerase II inhibition) | nih.gov |

Computational Drug Design and Molecular Docking Studies

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are indispensable tools in modern drug discovery involving piperazine derivatives. ijpbs.netresearchgate.netresearchgate.net These in silico techniques allow researchers to predict and analyze the interactions between a potential drug molecule and its biological target at the molecular level, guiding the synthesis of more effective and selective agents. researchgate.netmdpi.com

Molecular docking studies have been instrumental in elucidating the binding modes of novel piperazine-based compounds across various therapeutic areas:

Antitubercular and Antimicrobial Agents: In a study on novel 1,4-di (aryl/heteroaryl) substituted piperazine derivatives, molecular docking analyses showed that the synthesized molecules bind strongly to the target protein Mtb RNA Polymerase (PDB ID: 5UHC). researchgate.net The most promising compound, 7a, exhibited a strong binding affinity with a binding energy of -7.30 kcal/mol and formed a hydrogen bond with the ASN-493 residue, consistent with its potent in-vitro antitubercular activity. researchgate.net Similarly, docking studies of novel N,N'-disubstituted β-branched nitroolefin piperazine derivatives have helped identify potent antibacterial candidates. ijpbs.net